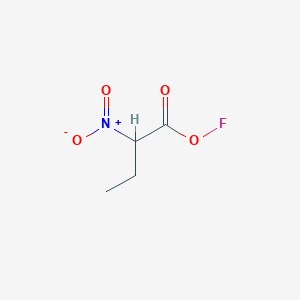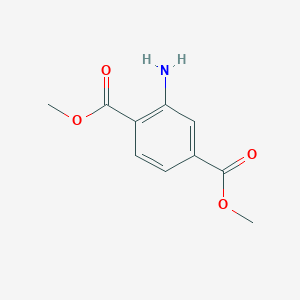
Dimethyl 2-aminoterephthalate
概要
説明
Dimethyl 2-aminoterephthalate (DAMT) is an organic compound that is widely used in the pharmaceutical and chemical industries. It is a white crystalline solid with a molecular weight of 152.17 g/mol. It has a melting point of 229-230 °C and a boiling point of 266 °C. DAMT is soluble in water, ethanol, and methanol, and is insoluble in most organic solvents. It is a versatile compound that has a variety of applications in the pharmaceutical and chemical industries.
科学的研究の応用
Synthesis and Catalysis
Dimethyl 2-aminoterephthalate is used as an intermediate in various synthetic processes. It plays a crucial role in the synthesis of polycyclic sulfur-containing compounds and macrobicyclic Fe sequestering agents (Huang & Liang, 2007). Additionally, it is involved in catalyzing Knoevenagel condensation reactions, demonstrating significant catalytic efficiency and recyclability (Yang et al., 2014).
Environmental Implications and Biodegradation
Dimethyl terephthalate (DMT), closely related to this compound, is widely used in the manufacture of polyesters and plastics. Its environmental impact is a concern due to its extensive use. The esterase DmtH has been identified to transform DMT into less toxic mono-methyl terephthalate, thereby reducing its environmental toxicity (Cheng et al., 2020).
Material Science and Polymer Chemistry
In the realm of material science, this compound derivatives are used to create optically active derivatives of terephthalic acid. These derivatives are precursors for chiral metal-organic frameworks (MOFs) (Veselovsky et al., 2017). Furthermore, its vinyl derivative is explored for application as an anode material in organic batteries, demonstrating potential in energy storage technologies (Nauroozi et al., 2016).
Spectroscopy and Optical Properties
Dimethyl terephthalate shows distinct electrochromic characteristics, changing color upon electrochemical stimulation, which has implications in spectroscopy and material science (Urano et al., 2004). Additionally, studies on dimethyl 3,6-dichloro-2,5-dihydroxyterephthalate explore its color polymorphism and solid-state packing, contributing to our understanding of molecular interactions and material properties (Pratik et al., 2014).
Renewable Resources and Green Chemistry
Efforts in green chemistry include the synthesis of renewable dimethyl terephthalate-like monomers from eugenol, providing a sustainable alternative to petroleum-based monomers (Firdaus et al., 2020).
Polymer and Composite Materials
Research on polyesters and copolyesters containing dimethyl terephthalate units, such as bio-based poly(hexamethylene terephthalate) copolyesters, examines their thermal stability, crystallinity, and biodegradability, impacting the development of new materials (Japu et al., 2013).
Flame Retardants
Dimethyl terephthalate derivatives are used to produce reactive flame retardants, demonstrating their potential in reducing heat release and enhancing fire safety in materials (Benin et al., 2012).
Safety and Hazards
作用機序
Target of Action
Dimethyl 2-aminoterephthalate, also known as Dimethyl aminoterephthalate, is a chemical compound with the molecular formula C10H11NO4
Mode of Action
It is used in the preparation ofimidazotetrazinones as probes for the action of temozolomide . It is also used to prepare aminoquinazolines with neurokinin-2 receptor antagonist activity . This suggests that the compound may interact with these targets and induce changes in their function or structure.
Pharmacokinetics
The compound has a melting point of 127-130 °C and a boiling point of 348.55°C . It is insoluble in water , which may affect its bioavailability and distribution in the body.
Result of Action
Given its use in the synthesis of compounds with neurokinin-2 receptor antagonist activity , it may have effects on cellular signaling pathways involving these receptors.
Action Environment
The compound is stable under recommended storage conditions , suggesting that it may be relatively stable under a variety of environmental conditions.
特性
IUPAC Name |
dimethyl 2-aminobenzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-14-9(12)6-3-4-7(8(11)5-6)10(13)15-2/h3-5H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSKDXUDARIMTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022225 | |
| Record name | Dimethyl aminoterephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5372-81-6 | |
| Record name | 1,4-Benzenedicarboxylic acid, 2-amino-, 1,4-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5372-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl aminoterephthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005372816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl aminoterephthalate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20561 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Benzenedicarboxylic acid, 2-amino-, 1,4-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl aminoterephthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 2-aminoterephthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.967 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYL AMINOTEREPHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91SF4E6I9W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Dimethyl 2-aminoterephthalate in toner formulations?
A1: this compound is a key component in a novel electrostatic charge image developing toner. [] This toner, intended for use in image forming apparatuses, incorporates this compound alongside other components like C.I. Pigment Yellow 155 and a binder resin. While the specific mechanism of action isn't detailed in the provided abstract, the presence of this compound, alongside 1,4-bis(acetoacetylamino)benzene, is crucial for achieving the desired toner properties. []
Q2: Are there any structural studies available for this compound or its derivatives?
A2: While the provided abstract focusing on toner formulations doesn't delve into the structural characterization of this compound, a separate research paper explores the synthesis and crystal structures of optically active derivatives of terephthalic acid. [] Though this study doesn't specifically analyze this compound, it offers insights into the structural characteristics of related compounds. Further research is necessary to determine if these findings can be extrapolated to this compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
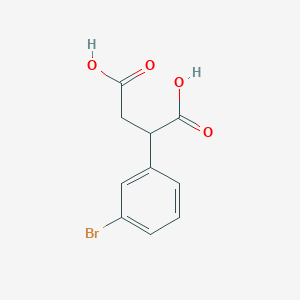

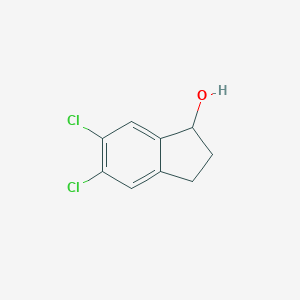
![(5-bromo-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B151761.png)
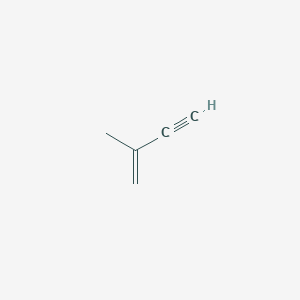
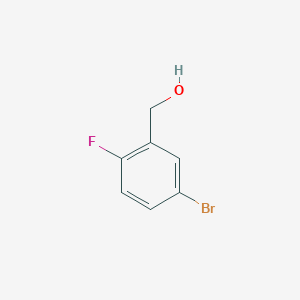


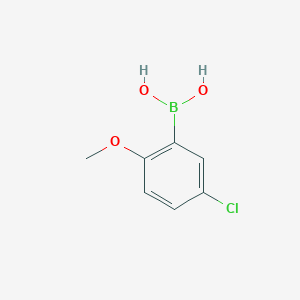
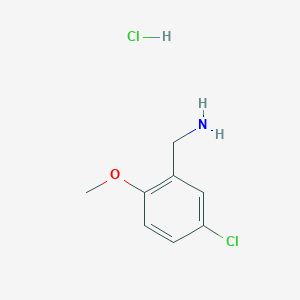
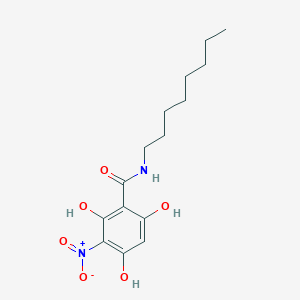

![[1,4'-Bipiperidine]-1'-carbonyl chloride](/img/structure/B151784.png)
